4-Methylthiobenzylformamide
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Overview
Description
4-Methylthiobenzylformamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a formamide group attached to a benzyl ring substituted with a methylthio group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiobenzylformamide typically involves the reaction of 4-methylthiobenzylamine with formic acid or formic acid derivatives. One common method is the formylation of 4-methylthiobenzylamine using formic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to yield the desired formamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiobenzylformamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed:
Oxidation: 4-Methylsulfinylbenzylformamide, 4-Methylsulfonylbenzylformamide.
Reduction: 4-Methylthiobenzylamine.
Substitution: Various substituted benzylformamides depending on the nucleophile used.
Scientific Research Applications
4-Methylthiobenzylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methylthiobenzylformamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The formamide group can participate in hydrogen bonding, while the methylthio group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
4-Methylthiobenzaldehyde: Similar structure but with an aldehyde group instead of a formamide group.
4-Methylthiobenzoic acid: Contains a carboxylic acid group instead of a formamide group.
4-Methylthioacetophenone: Features a ketone group in place of the formamide group.
Uniqueness: 4-Methylthiobenzylformamide is unique due to the presence of both a formamide group and a methylthio group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and potential biological activities.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]formamide |
InChI |
InChI=1S/C9H11NOS/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5,7H,6H2,1H3,(H,10,11) |
InChI Key |
GAQOHAKCQYNBCU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC=O |
Origin of Product |
United States |
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